2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone
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Overview
Description
2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with a unique structure that includes an isoquinolinone core, an isobutyl group, and a phenylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone typically involves multiple steps, including the formation of the isoquinolinone core and the subsequent attachment of the isobutyl and phenylpiperazine groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its biological effects. The isoquinolinone core can also interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is unique due to its specific combination of functional groups and structural features. The presence of both the isoquinolinone core and the phenylpiperazine moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4-(4-phenylpiperazine-1-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-18(2)16-27-17-22(20-10-6-7-11-21(20)23(27)28)24(29)26-14-12-25(13-15-26)19-8-4-3-5-9-19/h3-11,17-18H,12-16H2,1-2H3 |
InChI Key |
KUJQNTWZJFAUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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